- Novel crystalline form of 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene, World Intellectual Property Organization, , ,
Cas no 928672-86-0 (Canagliflozin Hemihydrate)

Canagliflozin Hemihydrate structure
Produktname:Canagliflozin Hemihydrate
CAS-Nr.:928672-86-0
MF:C24H27FO6S
MW:462.53098988533
MDL:MFCD28975933
CID:1095641
PubChem ID:24997615
Canagliflozin Hemihydrate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Canagliflozin hemihydrates
- Canagliflozin hemihydrate
- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol,hydrate
- ACETANILIDE,2,4-BIS(A-IODOACETAMIDO)-
- Canagliflozin hydrate
- TA-7284
- TA7284 hemihydrate
- TA-7284 hemihydrate
- UNII-0SAC974Z85
- Canagliflozin (hemihydrate)
- Canagliflozin
- Invokana
- Canagliflozin anhydrous
- JNJ 24831754ZAE
- TA 7284
- 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene
- 6S49DGR869
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
- JNJ 28431754
- 92867
- (1s)-1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-d-glucitol
- Cagliflozin hydrate
- SCHEMBL681039
- AS-59764
- Canagliflozin [USAN:INN]
- 0SAC974Z85
- D09592
- Canagliflozin Hemihydrate INN
- Canagliflozin [USAN]
- JNJ-24831754-ZAE
- C48H52F2O11S2
- Cagliflozin hemihydrate
- Q47495780
- CANAGLIFLOZIN HYDRATE [JAN]
- Canagliflozin (USAN/INN)
- D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-, hydrate (2:1), (1S)-
- JNJ-28431754-AAA
- EN300-7381414
- bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate
- (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hydrate (2:1)
- CANAGLIFLOZIN [ORANGE BOOK]
- INVOKAMET COMPONENT CANAGLIFLOZIN
- (1S)-1,5-Anhydro-1-C-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D- glucitol hemihydrate
- (1S)-1,5-Anhydro-1-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol hemihydrate
- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
- 928672-86-0
- CANAGLIFLOZIN HEMIHYDRATE [WHO-DD]
- (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol--water (2/1)
- S5901
- Canagliflozin hydrate (JAN)
- MFCD28975933
- AC-29556
- CANAGLIFLOZIN HEMIHYDRATE [MI]
- AKOS026674130
- Invokana (TN)
- CANAGLIFLOZIN [VANDF]
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hemihydrate
- CHEMBL2103841
- 1-(beta-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene hemihydrate
- (2S,3R,4R,5S,6R)-2-(3-{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)-3,4,5,6-tetrahydro-2H-pyran-3,4,5-triol hemihydrate
- VHOFTEAWFCUTOS-TUGBYPPCSA-N
- (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hydrate(2:1)
- DA-71896
- CHEBI:73272
- Canagliflozin Hemihydrate
-
- MDL: MFCD28975933
- Inchi: 1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1
- InChI-Schlüssel: RCCZPUWDQVUJAB-FVYJGOGTSA-N
- Lächelt: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1C=CC(C)=C(CC2=CC=C(C3C=CC(F)=CC=3)S2)C=1.O
Berechnete Eigenschaften
- Genaue Masse: 906.29200
- Monoisotopenmasse: 906.29191114g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 5
- Komplexität: 574
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 118
Experimentelle Eigenschaften
- PSA: 246.01000
- LogP: 5.87230
Canagliflozin Hemihydrate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Canagliflozin Hemihydrate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A247239-250mg |
(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hemihydrate |
928672-86-0 | 98% | 250mg |
$14.0 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55448-10mg |
Canagliflozin hemihydrate |
928672-86-0 | 98% | 10mg |
¥988.00 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304991-50mg |
Canagliflozin Hemihydrate |
928672-86-0 | 98% | 50mg |
¥332.90 | 2023-09-03 | |
Key Organics Ltd | AS-59764-1MG |
bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |
928672-86-0 | >97% | 1mg |
£36.00 | 2025-02-09 | |
Key Organics Ltd | AS-59764-5MG |
bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |
928672-86-0 | >97% | 5mg |
£42.00 | 2025-02-09 | |
Key Organics Ltd | AS-59764-10MG |
bis((2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol) hydrate |
928672-86-0 | >97% | 10mg |
£51.00 | 2025-02-09 | |
ChemScence | CS-3205-10mg |
Canagliflozin hemihydrate |
928672-86-0 | 99.95% | 10mg |
$77.0 | 2022-04-26 | |
ChemScence | CS-3205-50mg |
Canagliflozin hemihydrate |
928672-86-0 | 99.95% | 50mg |
$121.0 | 2022-04-26 | |
ChemScence | CS-3205-100mg |
Canagliflozin hemihydrate |
928672-86-0 | 99.95% | 100mg |
$154.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55448-500mg |
Canagliflozin hemihydrate |
928672-86-0 | 98% | 500mg |
¥4045.00 | 2023-09-07 |
Canagliflozin Hemihydrate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Water ; 4 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 - 15 min, 25 - 35 °C; 2 h, 60 - 70 °C; 70 °C → 35 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 8.0, 25 - 35 °C
1.2 Reagents: Acetic acid ; pH 6.5 - 8.0, 25 - 35 °C
Referenz
- An improved process for the preparation of canagliflozin and its intermediates thereof, India, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Triethylsilane Solvents: Acetonitrile , Dichloromethane ; 15 min, 0 - 5 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C
Referenz
- Process for the preparation of canagliflozin from 2,3,5,6-tetrakis-O-trimethylsilyl-D-glucanolactone via C-glycosylation reaction, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Heptane ; rt → 60 °C; 2 - 3 h, 55 - 60 °C; 60 °C → rt; 4 - 5 h, rt
Referenz
- A novel process for preparing (2S,3R,4R,5S,6R)-2-{3-[5-4-fluoro-phenyl)-(thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol and its stable amorphous hemihydrate form, India, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Triethylsilane , Aluminum chloride Solvents: Dichloromethane ; 30 min, -5 °C
1.2 Solvents: Dichloromethane ; 1 h, -5 °C; -5 °C → 22 °C; 1 h, 22 °C; 22 °C → -5 °C
1.3 Reagents: Water ; 30 min
1.4 Solvents: Isopropyl acetate ; 15 min, 55 °C; 55 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -5 °C; -5 °C → 22 °C; 1 h, 22 °C; 22 °C → -5 °C
1.3 Reagents: Water ; 30 min
1.4 Solvents: Isopropyl acetate ; 15 min, 55 °C; 55 °C → rt
Referenz
- Preparation of substantially pure canagliflozin, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 8 - 10 h, 66 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referenz
- Preparation of canagliflozin, China, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran , Hexane ; -40 °C; 15 min, -40 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine , Thionyl chloride Solvents: Dichloromethane ; -40 °C; 1 h, -40 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water
1.3 Reagents: Triethylamine , Thionyl chloride Solvents: Dichloromethane ; -40 °C; 1 h, -40 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referenz
- A method for producing Canagliflozin semihydrate, China, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Triethylsilane Solvents: Acetonitrile , Dichloromethane ; 15 min, 0 - 5 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C
1.2 Reagents: Boron trifluoride etherate ; 0 - 5 °C; 0.5 h, 0 - 5 °C; 3 - 5 h, 25 - 30 °C
Referenz
- Process for the preparation of canagliflozin, United States, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Heptane ; rt → 60 °C; 2 - 3 h, 50 - 60 °C; 60 °C → rt; 4 - 5 h, rt
Referenz
- A novel process for the preparation of (2S,3R,4R,5S,6R)-2-{3-[5-[4-fluoro-phenyl)-thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol and its stable amorphous hemihydrate form, India, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Heptane ; 1 h, rt; rt → 60 °C; 2 - 3 h, 55 - 60 °C; 60 °C → rt; 4 - 5 h, rt
Referenz
- A novel pipecolic acid co-crystal of canagliflozin and process for the preparation thereof, World Intellectual Property Organization, , ,
Canagliflozin Hemihydrate Raw materials
- Canagliflozin
- 2-Methoxy Canagliflozin
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene
- (3R,4S,5R,6R)-3,4,5-tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one
Canagliflozin Hemihydrate Preparation Products
Canagliflozin Hemihydrate Verwandte Literatur
-
Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791
-
2. Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysisXinnuo Xiong,Qiaohong Du,Xia Zeng,Jiawei He,Hongqin Yang,Hui Li RSC Adv. 2017 7 23279
-
Paula Nogueira da Silva,Raissa Alves da Concei??o,Rodolfo do Couto Maia,Maria Leticia de Castro Barbosa Med. Chem. Commun. 2018 9 1273
-
Jamshed Haneef,Mohd Danish Khan Anal. Methods 2023 15 4627
-
Rahul P. Kshirsagar,Abhishek A. Kulkarni,Rashmi S. Chouthe,Shahebaaz K. Pathan,Hemant D. Une,G. Bhanuprakash Reddy,Prakash V. Diwan,Siddique Akber Ansari,Jaiprakash N. Sangshetti RSC Adv. 2020 10 1733
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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